molecular formula C18H14Cl2N2O4 B12489684 N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B12489684
M. Wt: 393.2 g/mol
InChI Key: WHDPUZFDWPCCIV-UHFFFAOYSA-N
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Description

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure

Properties

Molecular Formula

C18H14Cl2N2O4

Molecular Weight

393.2 g/mol

IUPAC Name

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H14Cl2N2O4/c1-10(23)21(15-5-3-4-6-16(15)26-2)9-22-17(24)11-7-13(19)14(20)8-12(11)18(22)25/h3-8H,9H2,1-2H3

InChI Key

WHDPUZFDWPCCIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 5,6-dichloro-1,3-dioxoisoindoline with 2-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide include other isoindoline derivatives, such as:

  • 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione
  • 4-chloro-2-(quinolin-8-yl)-isoindoline-1,3-dione

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of functional groups and molecular configuration makes it a valuable compound for various scientific and industrial purposes.

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